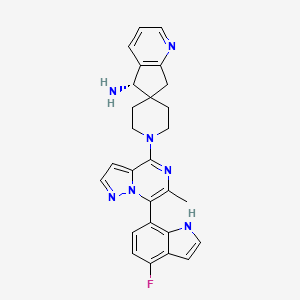

pan-KRAS-IN-5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pan-KRAS-IN-5 is a pan-KRAS translation inhibitor that targets the 5’-untranslated region RNA G-quadruplexes. This compound induces cell cycle arrest and promotes apoptosis in KRAS-driven cancer cells . KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS . KRAS mutations are implicated in a significant number of cancers, making it a critical target for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of pan-KRAS-IN-5 involves several steps. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents . The main solution is prepared by mixing 50 μL of DMSO, 300 μL of PEG300, and 50 μL of Tween 80. This mixture is then clarified and further diluted with 600 μL of double-distilled water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation method mentioned above can be scaled up for industrial production with appropriate modifications to ensure consistency and purity.

化学反応の分析

Types of Reactions: Pan-KRAS-IN-5 undergoes various chemical reactions, including binding to the 5’-untranslated region RNA G-quadruplexes, which leads to the inhibition of KRAS translation . This binding induces cell cycle arrest and apoptosis in KRAS-driven cancer cells .

Common Reagents and Conditions: The common reagents used in the preparation of this compound include DMSO, PEG300, and Tween 80 . The reaction conditions involve mixing these reagents and clarifying the solution before further dilution with double-distilled water .

Major Products Formed: The major product formed from these reactions is this compound, which is a potent inhibitor of KRAS translation .

科学的研究の応用

Pan-KRAS-IN-5 has several scientific research applications, particularly in the field of cancer research. It has been shown to induce cell cycle arrest and promote apoptosis in KRAS-driven cancer cells . This compound is used as a chemical probe to investigate the antitumor potency of pan-KRAS inhibitors in pancreatic ductal adenocarcinoma . Additionally, this compound is used in studies to understand the feedback regulation in the KRAS pathway and its impact on inhibitor activity .

作用機序

Pan-KRAS-IN-5 exerts its effects by targeting the 5’-untranslated region RNA G-quadruplexes, leading to the inhibition of KRAS translation . This inhibition results in cell cycle arrest and apoptosis in KRAS-driven cancer cells . The compound is selective for cancer cell lines with mutations in the KRAS gene, making it a promising therapeutic agent for KRAS-driven cancers .

類似化合物との比較

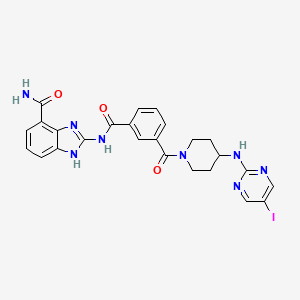

Similar Compounds: Some similar compounds to pan-KRAS-IN-5 include BI-2852 and BAY-293, which are also pan-KRAS inhibitors . These compounds have been used as chemical probes to investigate their antitumor potency in pancreatic ductal adenocarcinoma .

Uniqueness: This compound is unique in its mechanism of action as it targets the 5’-untranslated region RNA G-quadruplexes, leading to the inhibition of KRAS translation . This specific targeting mechanism differentiates it from other pan-KRAS inhibitors like BI-2852 and BAY-293, which may have different modes of action .

特性

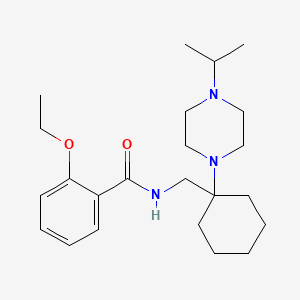

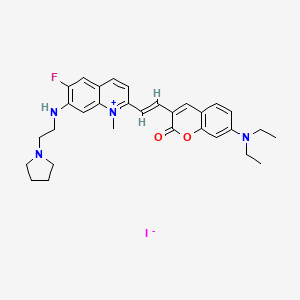

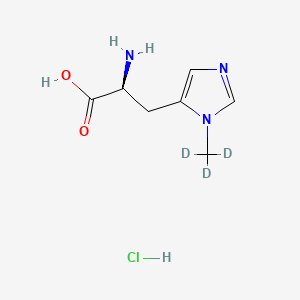

分子式 |

C31H36FIN4O2 |

|---|---|

分子量 |

642.5 g/mol |

IUPAC名 |

7-(diethylamino)-3-[(E)-2-[6-fluoro-1-methyl-7-(2-pyrrolidin-1-ylethylamino)quinolin-1-ium-2-yl]ethenyl]chromen-2-one;iodide |

InChI |

InChI=1S/C31H35FN4O2.HI/c1-4-36(5-2)26-13-9-23-18-24(31(37)38-30(23)20-26)10-12-25-11-8-22-19-27(32)28(21-29(22)34(25)3)33-14-17-35-15-6-7-16-35;/h8-13,18-21H,4-7,14-17H2,1-3H3;1H/b12-10+; |

InChIキー |

VNLMNCKBXYKVCA-VHPXAQPISA-N |

異性体SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C4=CC(=C(C=C4C=C3)F)NCCN5CCCC5)C.[I-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)

![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)